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molecular formula C13H19ClO B8690288 1-Tert-butyl-4-(3-chloropropoxy)benzene CAS No. 100620-48-2

1-Tert-butyl-4-(3-chloropropoxy)benzene

Cat. No. B8690288
M. Wt: 226.74 g/mol
InChI Key: GNHPTRICCRQOQY-UHFFFAOYSA-N
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Patent
US04912222

Procedure details

To a stirred solution of 4-tert-butylphenol (20.0 g, 0.16 mol) in acetone (500 mL) were added potassium carbonate (100 g, 0.72 mol) and 1-bromo-3-chloropropane (50.6 g, 0.33 mol). The reaction was heated to 50° C. for 18 hours. The reaction was filtered and the solvents evaporated to provide 30.3 g of 3-[4-(1,1-dimethylethyl)phenoxy]-1-chloropropane as a colorless oil; 200 MHz NMR δ 1.47 (s,9H), 2.36 (p, J=5.5Hz, 2H), 3.88 (t, J=5.5 Hz, 2H), 4.22 (t, J=5.5Hz, 2H), 7.0, 7.47 (ABq, J=9.6Hz, 4H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH2:20][CH2:21][Cl:22]>CC(C)=O>[CH3:3][C:1]([C:5]1[CH:6]=[CH:7][C:8]([O:11][CH2:19][CH2:20][CH2:21][Cl:22])=[CH:9][CH:10]=1)([CH3:4])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50.6 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(OCCCCl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.3 g
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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